molecular formula C23H27NO2 B11071717 Furan-3-carboxylic acid, 5-(adamantan-1-yl)-2-methyl-, benzylamide

Furan-3-carboxylic acid, 5-(adamantan-1-yl)-2-methyl-, benzylamide

Cat. No.: B11071717
M. Wt: 349.5 g/mol
InChI Key: IVDRVYDZHPCYNM-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE is a synthetic organic compound that features a unique structure combining an adamantane moiety, a benzyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through the reaction of adamantane with suitable reagents to form adamantane derivatives.

    Furan Ring Formation: The furan ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The adamantane derivative and the furan ring are coupled using reagents such as coupling agents or catalysts to form the desired compound.

Industrial Production Methods

Industrial production of 5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific properties, such as enhanced stability or conductivity.

    Organic Synthesis: Employed as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to cross biological membranes, while the furan ring and benzyl group contribute to its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE: shares similarities with other adamantane derivatives, such as:

Uniqueness

  • The unique combination of the adamantane moiety, benzyl group, and furan ring in 5-(ADAMANTAN-1-YL)-N-BENZYL-2-METHYLFURAN-3-CARBOXAMIDE distinguishes it from other similar compounds. This structural arrangement may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-benzyl-2-methylfuran-3-carboxamide

InChI

InChI=1S/C23H27NO2/c1-15-20(22(25)24-14-16-5-3-2-4-6-16)10-21(26-15)23-11-17-7-18(12-23)9-19(8-17)13-23/h2-6,10,17-19H,7-9,11-14H2,1H3,(H,24,25)

InChI Key

IVDRVYDZHPCYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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